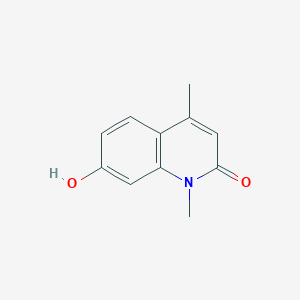

7-Hydroxy-1,4-dimethyl-2(1H)-quinolinone

Description

Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-1,4-dimethylquinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-5-11(14)12(2)10-6-8(13)3-4-9(7)10/h3-6,13H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALFBCHRNOAVKOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C2=C1C=CC(=C2)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73290-60-5 | |

| Record name | 7-hydroxy-1,4-dimethyl-1,2-dihydroquinolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Elucidation and Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR experiments, a comprehensive picture of the atomic arrangement in 7-Hydroxy-1,4-dimethyl-2(1H)-quinolinone can be constructed.

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons and the methyl groups.

A representative ¹H NMR spectrum of a similar compound, 7-Hydroxy-4-methyl-chromen-2-one, shows a methyl group signal at approximately 2.36 ppm. rsc.org The aromatic protons appear in the range of 6.70-7.59 ppm, and the hydroxyl proton gives a signal at 10.52 ppm. rsc.org While the exact chemical shifts for this compound may vary, the general regions for these proton types are comparable.

Interactive Data Table: Representative ¹H NMR Data

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-CH₃ | ~3.5 | Singlet | N/A |

| C4-CH₃ | ~2.4 | Singlet | N/A |

| H-3 | ~6.2 | Singlet | N/A |

| H-5 | ~7.5 | Doublet | ~8.5 |

| H-6 | ~6.8 | Doublet of doublets | ~8.5, ~2.5 |

| H-8 | ~6.7 | Doublet | ~2.5 |

| OH | ~9.5 | Singlet (broad) | N/A |

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. This technique is crucial for confirming the carbon skeleton of this compound. The spectrum will display signals for the carbonyl carbon, the aromatic carbons, and the methyl carbons at characteristic chemical shifts.

Interactive Data Table: Representative ¹³C NMR Data

| Carbon | Chemical Shift (δ, ppm) |

| C=O (C-2) | ~165 |

| C-3 | ~120 |

| C-4 | ~145 |

| C-4a | ~120 |

| C-5 | ~125 |

| C-6 | ~115 |

| C-7 | ~160 |

| C-8 | ~105 |

| C-8a | ~140 |

| N-CH₃ | ~30 |

| C4-CH₃ | ~20 |

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) is used to identify protons that are coupled to each other, typically on adjacent carbons. youtube.comsdsu.edu This helps in piecing together fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. youtube.comnih.gov This allows for the unambiguous assignment of proton signals to their corresponding carbon atoms. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. youtube.comsdsu.edu This is particularly useful for connecting different molecular fragments and for assigning quaternary carbons.

Through the combined interpretation of these 2D NMR spectra, the complete and unambiguous assignment of all proton and carbon signals for this compound can be achieved.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (OH), carbonyl (C=O), and aromatic (C=C) groups.

A study on a similar quinolinone derivative reported a carbonyl (C=O, quinolone) peak at 1653 cm⁻¹. dergipark.org.tr The presence of a hydroxyl group is typically indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. Aromatic C-H stretching vibrations are usually observed around 3000-3100 cm⁻¹, while C=C stretching vibrations within the aromatic ring appear in the 1450-1600 cm⁻¹ region.

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (hydroxyl) | 3200-3600 (broad) |

| C-H (aromatic) | 3000-3100 |

| C-H (aliphatic) | 2850-3000 |

| C=O (amide) | 1640-1680 |

| C=C (aromatic) | 1450-1600 |

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry (MS) is a technique used to measure the mass-to-charge ratio of ions, which provides information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the molecular weight, allowing for the determination of the elemental formula of this compound. This precise mass measurement is a critical step in confirming the identity of the compound. The expected exact mass for the molecular ion [M+H]⁺ can be calculated and compared with the experimentally determined value to confirm the elemental composition.

MALDI-TOF-MS and EI Mass Spectrometry

No specific data regarding the Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electron Ionization (EI) mass spectrometry of this compound is available in published literature.

X-ray Crystallography for Solid-State Structural Determination

Direct X-ray crystallography studies detailing the solid-state structure of this compound have not been reported.

Crystal System and Lattice Parameter Analysis

While data for the target compound is unavailable, analysis of the related compound 7-hydroxy-4-methylquinolin-2(1H)-one confirmed its structure through X-ray diffractometry. This analysis revealed that the compound crystallizes in an orthorhombic system. Specific lattice parameters (a, b, c) for this analogue are not detailed in the available literature.

Analysis of Strain Broadening Effects and Natural Particle Size

The study on 7-hydroxy-4-methylquinolin-2(1H)-one involved an examination of strain broadening effects in relation to the natural particle size of the crystals. This type of analysis is crucial for understanding the microstructural properties of the crystalline material, such as lattice strain and crystallite size, which can be influenced by synthesis and processing conditions.

Computational Chemistry and Theoretical Studies on 7 Hydroxy 1,4 Dimethyl 2 1h Quinolinone and Analogs

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the molecular properties and reactivity of heterocyclic compounds like quinolinone derivatives. These computational methods offer a microscopic perspective on the electronic structure and behavior of molecules, complementing experimental findings.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For quinolinone derivatives, DFT calculations are instrumental in optimizing molecular geometries, determining electronic properties, and predicting spectroscopic signatures. Studies on analogs such as 7-hydroxy-4-methyl coumarin (B35378), which shares a similar bicyclic core, have utilized DFT with the B3LYP functional and various basis sets to determine stable molecular geometries and vibrational frequencies. For instance, theoretical calculations have been employed to ascertain the bond lengths and angles of such molecules, providing a foundational understanding of their structural characteristics.

| Analog Compound | Computational Method | Basis Set | Key Findings |

|---|---|---|---|

| 7-hydroxy-4-methyl coumarin | DFT/B3LYP | Not Specified in Abstract | Determination of stable dimer conformations and analysis of vibrational assignments. |

| 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one | DFT/M06-2X and B3LYP | Not Specified in Abstract | Investigation of tautomerization mechanisms and determination of the most stable tautomeric form. nih.gov |

| Quinazolin-12-one derivatives | DFT/B3LYP | 6-31++G(d,p) | Analysis of reactivity profiles and electronic properties. |

HOMO-LUMO Energy Gap Analysis and Global Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity, with a smaller gap generally implying higher reactivity.

For various quinolinone and related heterocyclic analogs, the HOMO-LUMO energy gap has been calculated to predict their reactivity. Global reactivity descriptors such as chemical hardness (η), softness (σ), electronegativity (χ), and the electrophilicity index (ω) are derived from HOMO and LUMO energies and provide further insights into the molecule's stability and reactivity. For example, a study on 7-hydroxy-4-methyl coumarin dimers analyzed the HOMO-LUMO energy gap to support the chemical reactivity of the dimers, finding that the anti-hh dimer was highly polarizable and reactive. researchgate.net

| Analog Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Key Implication |

|---|---|---|---|---|

| 7-hydroxy-4-methyl coumarin (dimer) | Data not specified | Data not specified | Analyzed | Indicates high polarizability and reactivity for the anti-hh dimer. researchgate.net |

| Thiazolidinone derivatives | Data not specified | Data not specified | 0.01767 (for compound 12) | Low energy gap suggests high reactivity. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map uses a color scale to represent different potential values on the electron density surface. Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and prone to electrophilic attack, while blue regions indicate positive potential, signifying electron-deficient areas susceptible to nucleophilic attack. Green and yellow regions represent intermediate potentials.

In studies of analogs like 7-hydroxy-4-methyl coumarin and various quinolinone derivatives, MEP analysis has been used to identify the reactive parts of the molecules. nih.govresearchgate.net For instance, in hydroxy-substituted quinolinones, the oxygen atoms of the hydroxyl and carbonyl groups are generally expected to be regions of high negative potential, making them likely sites for interaction with electrophiles.

Predicted Spectroscopic Data (IR, NMR) Compared to Experimental

Computational chemistry provides a powerful means to predict spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. These theoretical predictions, when compared with experimental data, can aid in the structural elucidation and confirmation of synthesized compounds. DFT calculations are commonly used to compute vibrational frequencies (IR) and chemical shifts (NMR).

For several quinolinone derivatives, theoretical IR and NMR spectra have been calculated and shown to be in good agreement with experimental spectra, thereby validating the computational models used. For instance, a study on 7-hydroxy-4-methylquinolin-2(1H)-one reported its synthesis and characterization using IR and 1H NMR spectral data, which could be used as a basis for comparison with future theoretical calculations. Similarly, computational studies on other quinoline (B57606) derivatives have successfully reproduced experimental NMR and IR spectra. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems. These simulations can provide detailed information about the interactions between molecules and their environment, such as a metal surface, which is particularly relevant in the study of corrosion inhibition.

Adsorption Behaviors and Surface Interactions (e.g., Corrosion Inhibition)

Quinoline derivatives have been extensively studied as corrosion inhibitors for various metals and alloys. MD simulations are employed to model the adsorption of these inhibitor molecules on a metal surface, typically iron or steel, in a corrosive environment. These simulations can reveal the orientation of the adsorbed molecules, the nature of the interaction (physisorption or chemisorption), and the binding energy between the inhibitor and the surface.

Studies on 8-hydroxyquinoline (B1678124) derivatives have shown that these molecules can adsorb on steel surfaces, forming a protective layer that mitigates corrosion. acs.org MD simulations have illustrated that these derivatives tend to adsorb parallel to the metal surface, maximizing their contact area and protective efficiency. acs.org The interaction energy calculated from these simulations provides a quantitative measure of the strength of adsorption. It is plausible that 7-Hydroxy-1,4-dimethyl-2(1H)-quinolinone would exhibit similar adsorption behavior due to the presence of the quinolinone core and the hydroxyl group, which can act as active sites for interaction with the metal surface.

In-Depth Computational Analysis of this compound: Information Currently Unavailable

A comprehensive review of available scientific literature reveals a significant gap in the computational and theoretical examination of the specific chemical compound This compound . Despite extensive searches for data pertaining to its ligand-target binding dynamics, stability, tautomerism, and excited-state proton transfer mechanisms, no dedicated studies detailing these properties for this particular molecule could be identified.

The user-provided outline requests a detailed article focusing on the following aspects:

Tautomerism and Isomerization Studies

Proton Transfer Mechanisms in Excited States

While a considerable body of research exists for the parent compound, 7-hydroxyquinoline (B1418103) (7HQ), and its various other derivatives, this information cannot be accurately extrapolated to the 1,4-dimethyl substituted analog. The presence of methyl groups at the N1 and C4 positions would significantly influence the electronic structure, steric hindrance, and ultimately, the molecule's behavior in binding interactions and prototropic shifts. Therefore, discussing the properties of related compounds would not fulfill the requirement for scientifically accurate content focused solely on this compound.

Further research and dedicated computational studies are required to elucidate the specific properties of this compound outlined in the request.

Structure Activity Relationship Sar Studies of Quinolinone Derivatives

Impact of Substituent Variation on Biological Activity

The type, position, and orientation of various substituents on the quinolinone ring system can dramatically alter the compound's interaction with biological targets.

The hydroxyl group (-OH) at the C-7 position of the quinolinone core is a significant modulator of biological activity. Its presence and position can influence the molecule's polarity, hydrogen bonding capacity, and metabolic stability. For instance, studies on related quinoline (B57606) derivatives have shown that the position of a hydroxyl group can affect antifungal activity, with derivatives hydroxylated at position 8 being more active than those at position 4. nih.gov

In a series of pyrano[3,2-h]quinolines screened as potential inhibitors of matrix metalloproteinases (MMPs), derivatives with substituents at the C-7 position on the quinolone moiety demonstrated inhibitory concentrations (IC₅₀) against MMP-2 in the range of 0.81–10 mM. nih.gov This was notably more potent than derivatives substituted at the C-5 position, which had IC₅₀ values ranging from 5.7 to 10 mM, highlighting the strategic importance of the C-7 position for activity. nih.gov Furthermore, in coumarin-quinoline hybrids, the substitution pattern at position 7, such as with an electron-withdrawing chloride atom or an electron-donating diethylamine (B46881) group, was shown to be a key determinant of selectivity and potency for cholinesterase inhibition. nih.gov

Methyl groups at the N-1 and C-4 positions are defining features of 7-Hydroxy-1,4-dimethyl-2(1H)-quinolinone. SAR studies on the broader quinolinone class indicate that substitutions at these positions are critical for biological activity.

The C-4 position is also a key site for modification. In some series, alkyl groups in the quinolinone structure have been found to be more advantageous for certain activities than aryl groups. mdpi.com The presence of a methyl group at C-4, as seen in various 4-methyl-quinoline derivatives, has been a feature of compounds investigated for antifungal activities. researchgate.net

Modifications at other positions on the quinolinone ring, such as C-3 and C-6, also play a vital role in defining the pharmacological profile.

C-3 Position : The presence of a carboxyl group at the C-3 position is a well-known feature in quinolone antibiotics, where it facilitates the penetration of the drug into bacterial cells. mdpi.com This highlights the importance of substituents at this position for influencing pharmacokinetic properties.

C-5 and C-6 Positions : The introduction of small substituents at the C-5 position, such as an amine or a methyl group, has been shown to increase activity, particularly against Gram-positive bacteria. mdpi.com Comparative studies have indicated that compounds with methyl substitution at C-5 of the quinoline ring can show more potent activity against cancer cells than their C-6 substituted counterparts. biointerfaceresearch.com

C-8 Position : The 8-hydroxyquinoline (B1678124) scaffold is a privileged structure in medicinal chemistry, known for its metal-chelating properties. mdpi.com The hydroxyl group at C-8 is often crucial for the compound's mechanism of action, which can be impeded if the group is modified in a way that creates steric hindrance. nih.gov

The following table summarizes the impact of substituent variations on the biological activity of quinoline derivatives based on reported IC₅₀ values.

| Compound Series | Substituent Position | Target | Observed IC₅₀ Range (mM) | Reference |

|---|---|---|---|---|

| Pyrano[3,2-h]quinolines | C-7 | MMP-2 | 0.81–10 | nih.gov |

| Pyrano[3,2-h]quinolines | C-5 | MMP-2 | 5.7–10 | nih.gov |

| Pyrano[3,2-h]quinolines | C-7 | MMP-9 | 1.3–10 | nih.gov |

| Pyrano[3,2-h]quinolines | C-5 | MMP-9 | 5.1–10 | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For quinolinone derivatives, QSAR studies have been instrumental in identifying key molecular descriptors that govern their therapeutic effects. researchgate.netnih.gov

In one study focused on developing novel quinolinone-based thiosemicarbazones as antituberculosis agents, a QSAR model was developed with strong statistical parameters (R² = 0.83). nih.gov This model suggested that descriptors such as van der Waals volume, electron density, and electronegativity played a pivotal role in the anti-TB activity. nih.gov Similarly, QSAR analyses of 4-quinolone derivatives acting as ligands for GABA(A) receptors achieved high squared correlation coefficients (r² up to 0.9295), indicating a strong correlation between molecular shape parameters (ovality, Szeged index) and energy with binding affinity. nih.gov

These models provide predictive power, allowing researchers to estimate the activity of newly designed compounds before their synthesis, thereby streamlining the drug discovery process. rsc.org

Modulation of Physicochemical Profiles through Bioisosteric Replacement

Bioisosteric replacement is a strategy in medicinal chemistry used to modify a compound's properties by substituting one atom or group with another that has similar physical or chemical characteristics. cambridgemedchemconsulting.com This technique is employed to enhance potency, alter selectivity, improve metabolic stability, or reduce toxicity. nih.govmdpi.com

In the context of quinolinone derivatives, bioisosteric replacement has been effectively utilized. For example, a quinolinone moiety has been used as a bioisosteric replacement for a phenol (B47542) group in the development of N-methyl-D-aspartate (NMDA) receptor antagonists. researchgate.net Another example involves the use of a morpholine (B109124) moiety as a bioisostere to improve brain exposure due to its lower structural weight and small volume. nih.gov This strategy can significantly impact a molecule's properties, including its electron density distribution, lipophilicity, and ability to form hydrogen bonds, which in turn affects its biological activity and selectivity for targets. mdpi.com

Relationship between Electronic Properties and Biological Activity

The electronic properties of a molecule, such as the distribution of electrons and the energies of its frontier molecular orbitals (HOMO and LUMO), are fundamental to its reactivity and ability to interact with biological targets. The energy gap (ΔE) between the HOMO and LUMO, along with properties like electron density, electronegativity, and ionization potential, can be correlated with biological activity. ekb.eg

Studies on quinolinone and related quinoline derivatives have demonstrated these relationships. For instance, research on quinolinone-based anti-TB agents found that electron density and electronegativity were crucial for their activity. nih.gov In another study, the antiviral activity of certain quinoline derivatives was found to increase linearly with the electron-withdrawing properties of substituents on an anilide ring. nih.gov Theoretical studies using Density Functional Theory (DFT) have been employed to calculate global chemical activity descriptors for novel quinolinone derivatives to predict their stability and reactivity. ekb.eg Furthermore, correlations have been established between the half-wave redox potentials of indolizino[1,2-b]quinoline derivatives and their antineoplastic activity, suggesting that the mechanism of action is related to the molecule's ability to undergo one- or two-electron reduction processes. researchgate.net

Advanced Applications in Research and Development

Role as Chemical Probes and Biochemical Tools

The 2-quinolinone core structure is a well-established pharmacophore and a versatile scaffold for the development of chemical probes and biochemical tools. Derivatives of 7-hydroxy-2(1H)-quinolinone have been recognized for their fluorescent properties, which are fundamental to their application as probes. tandfonline.comnih.gov For instance, certain quinolinone derivatives are utilized as fluorescent probes to detect specific biological molecules and ions. tandfonline.comnih.gov The interaction of these probes with their targets can lead to a detectable change in their fluorescence, enabling the study of biological processes. tandfonline.com

While the general class of 7-hydroxyquinolinones shows significant promise for these applications, specific research detailing the use of 7-Hydroxy-1,4-dimethyl-2(1H)-quinolinone as a chemical probe or biochemical tool is not extensively available in publicly accessible literature. The potential for this specific compound to be developed into a targeted probe exists, building upon the known properties of its parent scaffold.

Integration into Fluorescent Labeling and Imaging Techniques

The inherent fluorescence of many quinolinone derivatives makes them attractive candidates for fluorescent labeling and imaging. The utility of a fluorescent dye is determined by its photophysical properties, including its absorption and emission spectra, quantum yield, and photostability.

The 2(1H)-quinolinone scaffold is recognized for its potential in creating fluorescent dyes. chinjmap.com The fluorescence properties of these compounds can often be modulated or "tuned" by introducing different substituents onto the quinolinone ring. This allows for the rational design of fluorescent scaffolds with specific excitation and emission wavelengths suitable for various applications. While the general principle of using quinolinone derivatives to design tunable fluorescent scaffolds is established, specific studies detailing the synthesis and characterization of this compound for this purpose are limited.

Fluorescent probes derived from the quinolinone scaffold have been employed in cell staining and for the analysis of cellular functions, including the detection of reactive oxygen species like hydroxyl radicals which are implicated in DNA damage. chinjmap.com The ability of these probes to permeate cell membranes and report on specific intracellular events makes them valuable tools in live-cell imaging.

Although the broader class of quinolinones has been applied in this area, specific, detailed research findings on the application of this compound in live-cell imaging methodologies are not widely reported.

Exploration in Fragment-Based Drug Design and Lead Optimization

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds in drug development. researchgate.netnih.gov This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. researchgate.netnih.gov Hits from these screens can then be optimized and grown into more potent, drug-like molecules. researchgate.net The quinoline (B57606) and quinolinone scaffolds are considered valuable templates in FBDD due to their synthetic accessibility and their ability to be elaborated into more complex structures. nih.govnih.gov

Lead optimization is a critical phase in drug discovery where an initial "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. researchgate.netnih.gov The quinolinone structure provides a versatile platform for such modifications. While the principles of using quinoline-based fragments for drug design and subsequent lead optimization are well-established, specific examples and detailed research findings concerning the use of this compound in these processes are not extensively documented in the available scientific literature.

Development of Multi-Target Agents for Complex Diseases

The development of drugs that can modulate multiple biological targets simultaneously is a growing area of interest for treating complex multifactorial diseases. The 4-hydroxy-2-quinolinone scaffold has been investigated for the creation of such multi-target agents, for example, by combining its core structure with other pharmacophores to yield hybrid molecules with dual activities, such as antioxidant and anti-inflammatory properties. nih.govnih.gov This "privileged scaffold" approach leverages the inherent biological activities of the quinolinone core. nih.govnih.gov

The potential for this compound to serve as a scaffold for multi-target agents is significant, given the established versatility of the broader quinolinone class. However, specific research focused on the development and biological evaluation of multi-target agents derived directly from this compound is limited in the public domain.

Contribution to Privileged Scaffold Research

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, unrelated biological targets, making it a valuable starting point for the discovery of new drugs for various diseases. nih.govmdpi.comresearchgate.net The quinolinone structure is widely regarded as a privileged scaffold due to its presence in numerous natural products and synthetic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.gov

The study of compounds like this compound contributes to the broader understanding of the structure-activity relationships within the quinolinone class. Research into the synthesis and biological activities of various substituted quinolinones helps to delineate the chemical space and biological potential of this important scaffold. While extensive research exists on the quinolinone scaffold as a whole, specific studies highlighting the unique contributions of the 1,4-dimethyl substitution pattern of this compound to privileged scaffold research are not widely available.

Q & A

Q. What are the optimized synthetic routes for 7-Hydroxy-1,4-dimethyl-2(1H)-quinolinone, and how can by-products be minimized?

A two-step synthesis starting from m-anisidine involves N-acylation followed by intramolecular Friedel-Crafts alkylation. The total yield is 59%, with by-products arising from incomplete cyclization or over-alkylation. Isolation of by-products (e.g., intermediates or regioisomers) can be achieved via column chromatography using polar solvents like ethyl acetate/hexane mixtures . For industrial scalability, solvent selection (e.g., ethanol or DMF) and temperature control during cyclization are critical to suppress side reactions .

Q. How is the structural integrity of this compound confirmed experimentally?

Combined spectroscopic techniques are essential:

- IR spectroscopy identifies key functional groups (e.g., C=O at ~1663 cm⁻¹, OH at ~3447 cm⁻¹) .

- ¹H NMR resolves methyl groups (δ ~3.59 ppm for CH₃) and aromatic protons (δ 6.99–8.18 ppm for quinolinone protons) .

- Mass spectrometry confirms molecular weight (e.g., m/z 297 [M⁺] for related derivatives) and fragmentation patterns .

Advanced Research Questions

Q. What structural factors influence the inhibitory activity of this compound against steroid sulfatase (STS)?

The compound’s STS inhibition is weaker compared to coumarin derivatives due to differences in pKa and leaving-group ability. Computational docking reveals that the quinolinone ring’s lower electron-withdrawing capacity reduces sulfamate group activation, decreasing enzyme inactivation efficiency. Modifying substituents (e.g., introducing electron-withdrawing groups at position 4) could enhance potency by lowering the phenolic pKa, as demonstrated in coumarin analogs .

Q. How do substituent modifications impact the antimicrobial activity of quinolinone derivatives?

In derivatives like 3-[(2,3-Dihydro-1H-1,4-diazepin-6-yl)carbonyl]-4-hydroxy-1-methyl-quinolin-2(1H)-one, the diazepine moiety enhances antimicrobial activity by disrupting bacterial membrane integrity. Activity is assayed via minimum inhibitory concentration (MIC) tests against S. aureus and E. coli. Substitutions at the quinolinone C-3 position with polar groups (e.g., carbonyl) improve solubility and target binding, while bulky groups reduce bioavailability .

Q. What methodologies are used to analyze metabolic stability and toxicity profiles of this compound?

- In vitro microsomal assays (e.g., liver microsomes from rats/humans) assess metabolic stability by monitoring parent compound depletion over time.

- Ames tests evaluate mutagenicity using Salmonella strains TA98/TA100.

- Acute toxicity studies (OECD 423) classify the compound under GHS Category 4 (oral/dermal/inhalation toxicity), requiring proper PPE during handling .

Q. How can computational modeling guide the design of quinolinone-based multifunctional agents for neurodegenerative diseases?

Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like MAO-B and AChE. For example, linking the quinolinone core to a dithiocarbamate moiety via a 4-carbon chain optimizes dual inhibition of AChE (CAS and PAS sites) and MAO-B. MD simulations validate binding stability, while QSAR models prioritize substituents that balance hydrophobicity and hydrogen-bonding capacity .

Data Contradictions and Resolution

Q. Why do experimental and computational pKa values for this compound diverge, and how does this affect bioactivity?

Computational tools (e.g., ACD/Labs) predict pKa values ~2 units higher than experimental measurements due to solvation effects and hydrogen-bonding networks in the active site. This discrepancy impacts sulfamate group reactivity in STS inhibition, necessitating empirical validation via kinetic assays (e.g., IC₅₀ determination at varying pH) .

Methodological Best Practices

- Synthesis Optimization : Use TLC or HPLC to monitor reaction progress and minimize by-products .

- Biological Assays : Include positive controls (e.g., coumarin derivatives for STS inhibition) and validate results via triplicate experiments to address variability .

- Computational Workflows : Combine docking, MD simulations, and free-energy calculations (MM-PBSA) to refine binding hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.